1,4-Dioxane-2,5-diol
Overview
Description
Glycolaldehyde dimer, also known as 1,4-Dioxane-2,5-diol or 2,5-Dihydroxy-1,4-dioxane, is a crystalline compound with the molecular formula C4H8O4 and a molecular weight of 120.10. It is a derivative of glycolaldehyde, which is the simplest sugar-related molecule and a key intermediate in the formose reaction. Glycolaldehyde dimer exists as a mixture of stereoisomers and melts between 80 and 90 °C depending on its stereoisomeric composition .
Mechanism of Action
Target of Action
1,4-Dioxane-2,5-diol is an endogenous metabolite The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it’s an endogenous metabolite , which suggests it may interact with various biochemical processes in the body.
Biochemical Pathways
As an endogenous metabolite , it’s likely involved in various metabolic processes
Pharmacokinetics
As an endogenous metabolite , it’s likely to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through normal metabolic waste pathways. These properties can impact the bioavailability of the compound.
Result of Action
As an endogenous metabolite , it’s likely to be involved in various physiological processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature and humidity can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by various biological factors such as the presence of other metabolites, enzymes, and the physiological state of the individual.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycolaldehyde dimer can be synthesized through the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate. This method involves the controlled oxidation of ethylene glycol to produce glycolaldehyde, which subsequently dimerizes to form glycolaldehyde dimer .
Industrial Production Methods: Industrial production of glycolaldehyde dimer typically involves the same oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystalline form of glycolaldehyde dimer is then isolated and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Glycolaldehyde dimer undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and other carboxylic acids.
Reduction: It can be reduced to ethylene glycol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and iron (II) sulfate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Cycloaddition: Chiral catalysts such as BINOL-derived catalysts are used in the presence of 2,3-dihydrofuran.
Major Products Formed:
Oxidation: Formic acid and other carboxylic acids.
Reduction: Ethylene glycol.
Cycloaddition: Fused bicyclic tetrahydrofuran alcohol.
Scientific Research Applications
Glycolaldehyde dimer has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including HIV protease inhibitors.
Biology: It is studied for its role in prebiotic chemistry and the formation of simple sugars and amino acids.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral drugs.
Comparison with Similar Compounds
Glycolaldehyde dimer is unique due to its ability to form stable crystalline structures and its role as an intermediate in the synthesis of complex organic molecules. Similar compounds include:
Glycolaldehyde: The monomeric form of glycolaldehyde dimer, which is a key intermediate in the formose reaction.
Ethylene glycol: A simple diol that can be oxidized to form glycolaldehyde.
Formic acid: A product of the oxidation of glycolaldehyde dimer.
Glycolaldehyde dimer stands out due to its stability and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1,4-dioxane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFVTAOSZBVGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945822 | |
Record name | 1,4-Dioxane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23147-58-2 | |
Record name | 1,4-Dioxane-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycoaldehyde dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxane-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with the synthesis of substituted hexaazaisowurtzitanes and how does 1,4-dioxane-2,5-diol relate to this?
A: The synthesis of substituted hexaazaisowurtzitanes, a class of high-energy materials, through direct condensation presents significant challenges. One major obstacle lies in the limited selection of suitable starting ammonia derivatives. [] Research indicates that understanding the formation process of these compounds is crucial for developing alternative synthetic routes. The study of acid-catalyzed condensation between benzyl carbamate and glyoxal led to the discovery of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol. This cyclic compound forms during the early stages of the reaction under low acidity, highlighting a competing reaction pathway that can hinder the formation of the desired caged hexaazaisowurtzitanes. [] This finding emphasizes the importance of controlling reaction conditions and understanding the underlying mechanisms to achieve desired product selectivity in this complex synthesis.
Q2: What factors influence the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol during the condensation reaction?
A: The formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is influenced by several factors, including solvent choice and acidity. [] The study revealed that solvents can exhibit varying effects: some react with benzyl carbamate, some promote side reactions, and others lead to the precipitation of condensation intermediates. For instance, DMSO demonstrates a strong deactivating effect on the acid-catalyzed condensation of benzyl carbamate with glyoxal, while CH3CN shows a strong activating effect. [] Additionally, the research highlights that the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is favored under low acidity conditions. This suggests that careful control over these parameters is crucial for directing the reaction pathway towards the desired products and minimizing the formation of this specific this compound derivative.
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